molecular formula C16H17N B3103987 N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine CAS No. 1455214-77-3

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Cat. No. B3103987
CAS RN: 1455214-77-3
M. Wt: 223.31 g/mol
InChI Key: SSKBHGNADGHEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, also known as N-methyl-4-methylphenyl-2,3-dihydro-1H-inden-2-amine or MMPI, is a heterocyclic compound with a chemical formula of C14H17N and a molecular weight of 203.3 g/mol. It is a derivative of indene, and is used as a research chemical in scientific studies. MMPI is a compound of interest due to its potential applications in drug discovery, medicinal chemistry, and organic synthesis.

Scientific Research Applications

Dopamine Receptor Ligands

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine derivatives have been studied for their affinity at dopamine D1 and D2 receptors. Certain enantiomeric pairs of these compounds, such as trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, displayed D1 and D2 affinity in the nanomolar range. In particular, some derivatives showed high affinity and selectivity for the D1 receptor. Preliminary behavioral studies on rats indicated potential central D1 agonist action (Claudi et al., 1996).

Antimicrobial Activities

Compounds related to this compound, specifically certain 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated moderate to good activities against various microorganisms (Bektaş et al., 2007).

Antitumor Activities

Certain derivatives, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and found to inhibit the proliferation of cancer cell lines. This suggests a potential application in cancer research and therapy (Hao et al., 2017).

Reductive Amination for N-Methyl- and N-Alkylamines

Studies have shown that this compound related compounds can be synthesized through reductive amination processes. These processes are important for creating fine chemicals and life-science molecules, indicating broad applications in chemical synthesis (Senthamarai et al., 2018).

Schiff Bases and Metal Complexes

Schiff bases derived from amines similar to this compound have been synthesized and their metal complexes studied. These compounds have applications in coordination chemistry and might be useful in various industrial processes (Jadeja et al., 2004).

Corrosion Inhibition

Amine derivative compounds, including those related to this compound, have been explored as effective corrosion inhibitors for mild steel in acidic environments. This application is important in industrial maintenance and protection (Boughoues et al., 2020).

Photophysical Properties

Studies on the fluorescence enhancement of certain stilbene derivatives, which include amine groups related to this compound, have provided insights into their photophysical properties. This research is significant for developing new materials for optoelectronic applications (Yang et al., 2002).

properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKBHGNADGHEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.